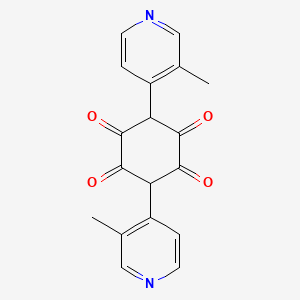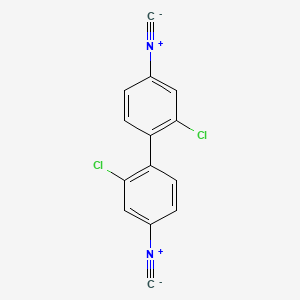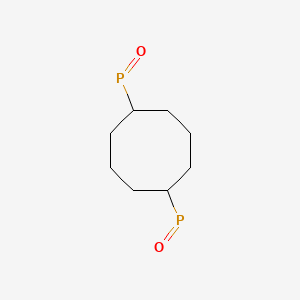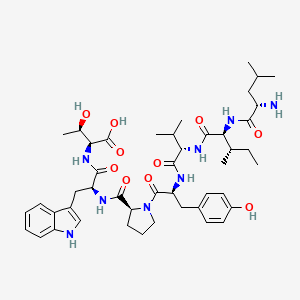![molecular formula C23H19NO2 B12618025 2-[(4,6-Dimethyl[1,1'-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 922190-71-4](/img/structure/B12618025.png)
2-[(4,6-Dimethyl[1,1'-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,6-Dimethyl[1,1’-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines a biphenyl moiety with an isoindole dione
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Dimethyl[1,1’-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 4,6-dimethylbiphenyl with a halogenated isoindole dione under the catalysis of palladium and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring the purity of the starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4,6-Dimethyl[1,1’-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the isoindole dione moiety to isoindoline.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce isoindoline derivatives.
Aplicaciones Científicas De Investigación
2-[(4,6-Dimethyl[1,1’-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-[(4,6-Dimethyl[1,1’-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the isoindole dione can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 2,2’-dimethyl-: Similar structure but lacks the isoindole dione moiety.
4,4’-Dimethylbiphenyl: Another biphenyl derivative with different substitution patterns.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a different heterocyclic ring but shares some structural similarities.
Uniqueness
2-[(4,6-Dimethyl[1,1’-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the biphenyl and isoindole dione moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
922190-71-4 |
|---|---|
Fórmula molecular |
C23H19NO2 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2-[(3,5-dimethyl-2-phenylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H19NO2/c1-15-12-16(2)21(17-8-4-3-5-9-17)18(13-15)14-24-22(25)19-10-6-7-11-20(19)23(24)26/h3-13H,14H2,1-2H3 |
Clave InChI |
FJKSBFMHCCVPPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester](/img/structure/B12617946.png)
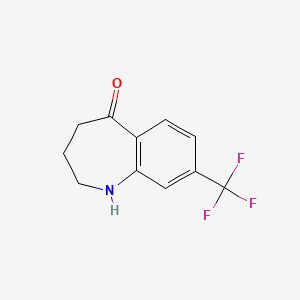
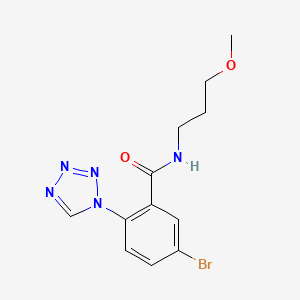
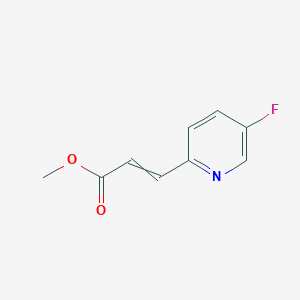
![N-[2-(1H-Indol-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12617969.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-(2-tert-butylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12617987.png)
![2,2'-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12617995.png)
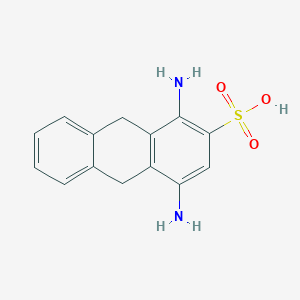
![4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12618001.png)
